4-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate
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Overview
Description
4-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse applications in medicinal chemistry due to their antimicrobial, antifungal, and anticancer properties . This particular compound is of interest due to its potential biological activities and its unique structural features, which include a triazole ring, a phenoxymethyl group, and a methoxyphenyl acetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with hydrazonoyl halides.
Introduction of the Phenoxymethyl Group: The phenoxymethyl group is introduced through an alkylation reaction, where the triazole derivative is reacted with phenoxymethyl chloride in the presence of a base such as potassium carbonate.
Formation of the Imino Group: The imino group is formed by the condensation of the triazole derivative with an aldehyde under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Disulfides, sulfoxides
Reduction: Amines
Substitution: Various substituted triazole derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .
Biology
Biologically, the compound has shown potential as an antimicrobial and antifungal agent. Its triazole ring is known to inhibit the growth of various bacterial and fungal strains .
Medicine
In medicine, the compound is being investigated for its anticancer properties. The triazole ring can interact with DNA and proteins, potentially leading to the inhibition of cancer cell growth .
Industry
Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity makes it a valuable component in the synthesis of various active ingredients .
Mechanism of Action
The mechanism of action of 4-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate involves its interaction with biological macromolecules. The triazole ring can bind to enzymes and proteins, inhibiting their activity. The phenoxymethyl group can interact with cell membranes, disrupting their integrity . The compound’s ability to form hydrogen bonds and hydrophobic interactions with DNA and proteins is crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Another triazole derivative used as an antifungal agent.
Itraconazole: A triazole antifungal with a broader spectrum of activity.
Voriconazole: A triazole used to treat serious fungal infections.
Uniqueness
4-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate is unique due to its combination of a triazole ring, a phenoxymethyl group, and a methoxyphenyl acetate moiety. This unique structure provides it with a diverse range of reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H18N4O4S |
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Molecular Weight |
398.4 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[3-(phenoxymethyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]phenyl] acetate |
InChI |
InChI=1S/C19H18N4O4S/c1-13(24)27-16-9-8-14(10-17(16)25-2)11-20-23-18(21-22-19(23)28)12-26-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,22,28)/b20-11+ |
InChI Key |
GYKSCWHLLSOHDX-RGVLZGJSSA-N |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)COC3=CC=CC=C3)OC |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=NN2C(=NNC2=S)COC3=CC=CC=C3)OC |
Origin of Product |
United States |
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